2-amino-7-methoxyquinazolin-4(3H)-one

TLR7/8 agonist Immunomodulation Quinazolinone intermediate

2-Amino-7-methoxyquinazolin-4(3H)-one (CAS 181871-74-9) is a heterocyclic quinazolin-4(3H)-one with a molecular formula of C₉H₉N₃O₂ and a molecular weight of 191.19 g/mol. The compound features a fused bicyclic quinazolinone core bearing a free 2-amino group and a 7-methoxy substituent, giving it a calculated LogP of 1.48 and a polar surface area of 76.7 Ų.

Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
CAS No. 181871-74-9
Cat. No. B3247423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-7-methoxyquinazolin-4(3H)-one
CAS181871-74-9
Molecular FormulaC9H9N3O2
Molecular Weight191.19 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=O)NC(=N2)N
InChIInChI=1S/C9H9N3O2/c1-14-5-2-3-6-7(4-5)11-9(10)12-8(6)13/h2-4H,1H3,(H3,10,11,12,13)
InChIKeyQDZOJOIJLSSJRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-7-methoxyquinazolin-4(3H)-one (CAS 181871-74-9) — Core Scaffold Overview for Procurement and Research Selection


2-Amino-7-methoxyquinazolin-4(3H)-one (CAS 181871-74-9) is a heterocyclic quinazolin-4(3H)-one with a molecular formula of C₉H₉N₃O₂ and a molecular weight of 191.19 g/mol . The compound features a fused bicyclic quinazolinone core bearing a free 2-amino group and a 7-methoxy substituent, giving it a calculated LogP of 1.48 and a polar surface area of 76.7 Ų . Within the quinazolin-4(3H)-one family, this specific substitution pattern differentiates it from closely related intermediates used in the synthesis of clinically significant kinase inhibitors and immunomodulatory agents [1].

Why Generic Substitution Fails — The Critical Role of the 2-Amino and 7-Methoxy Groups in 2-Amino-7-methoxyquinazolin-4(3H)-one


Generic substitution among quinazolin-4(3H)-one intermediates is frequently attempted, but the presence and position of the 2-amino group critically determine the downstream derivatization pathway and ultimate target selectivity [1]. A common procurement error is substituting 6-hydroxy-7-methoxyquinazolin-4(3H)-one, which lacks the 2-amino handle required for constructing 2,4-diaminoquinazoline TLR7/8 modulators and other 2-amino-substituted pharmacophores [2]. Conversely, the 7-methoxy group is essential for maintaining the electronic and lipophilic profile necessary for subsequent functionalization; its absence or repositioning alters reactivity and pharmacokinetic properties of final compounds . Simply put, no alternative single-quinazolinone starting material simultaneously presents a C2 amino handle, a C4 carbonyl, and a C7 methoxy group — making 2-amino-7-methoxyquinazolin-4(3H)-one a non-fungible building block in this chemical space.

Quantitative Evidence Guide — Head-to-Head Comparisons of 2-Amino-7-methoxyquinazolin-4(3H)-one vs. Closest Analogs


Divergent Downstream Applications: TLR7/8 Modulator Pathway vs. Gefitinib-Type EGFR-TKI Pathway

2-Amino-7-methoxyquinazolin-4(3H)-one serves as a direct precursor for 2,4-diaminoquinazoline derivatives identified as potent dual TLR7/8 agonists with reduced off-target activity [1]. The C2 amino group enables amination at the 4-position to generate the 2,4-diamino pharmacophore essential for TLR7/8 engagement [2]. In contrast, 6-hydroxy-7-methoxyquinazolin-4(3H)-one is employed as an intermediate for gefitinib and related 4-anilinoquinazoline EGFR-TKIs, relying on the C6 hydroxyl for etherification rather than C2 amination [3]. Users procuring for TLR7/8 or broader 2-aminoquinazoline programs cannot achieve their synthetic objectives with 6-hydroxy analogs.

TLR7/8 agonist Immunomodulation Quinazolinone intermediate

Molecular Property Differentiation: LogP and PSA Relative to Non-Methoxylated Analogs

The 7-methoxy substituent on 2-amino-7-methoxyquinazolin-4(3H)-one provides a calculated LogP of 1.48 and a polar surface area (PSA) of 76.7 Ų . The methoxy group increases lipophilicity relative to non-methoxylated 2-aminoquinazolin-4(3H)-one, which has a lower LogP . This moderate lipophilicity enhances membrane permeability of downstream derivatives while maintaining acceptable aqueous solubility — a balance critical for both in vitro assay performance and in vivo pharmacokinetics of final compounds . The 7-OCH₃ group also serves as a protecting group strategy, enabling selective late-stage demethylation to the 7-hydroxy analog (a reactive handle for further derivatization via demethylation using PhSH/K₂CO₃ in NMP at 195 °C) [1].

Lipophilicity Pharmacokinetics Quinazolinone scaffold

Purity Specifications Relative to Closest Commercially Available Analogs

2-Amino-7-methoxyquinazolin-4(3H)-one is commercially available at 98% purity (NLT) from multiple vendors, suitable for pharmaceutical R&D and quality control applications . By comparison, the closest structurally related commercially available intermediate, 6-hydroxy-7-methoxyquinazolin-4(3H)-one (CAS 179688-53-0), is typically supplied at ≥97% purity with batch-to-batch variability noted in acetylated derivative preparations [1]. The 98% purity specification of 2-amino-7-methoxyquinazolin-4(3H)-one, combined with a defined LogP and PSA profile suitable for ISO-certified pharmaceutical development environments , provides procurement decision-makers with a quantifiable quality benchmark when selecting among quinazolinone intermediates for multi-step synthesis programs.

Purity specification Procurement decision Quinazolinone intermediate

Scaffold Validation: 2-Aminoquinazolin-4(3H)-one Core Demonstrates Submicromolar Antiviral Potency

The 2-aminoquinazolin-4(3H)-one scaffold — of which 2-amino-7-methoxyquinazolin-4(3H)-one is a key substituted derivative — has demonstrated potent antiviral activity: the parent scaffold compound 1 (unsubstituted 2-aminoquinazolin-4(3H)-one) showed an IC₅₀ of 0.23 μM against SARS-CoV-2 with no cytotoxicity [1]. The 7-methoxy substitution on the target compound provides an additional functionalization handle absent from the unsubstituted scaffold while preserving the 2-amino pharmacophore essential for biological activity . N-substituted derivatives of this scaffold retained inhibitory activity against SARS-CoV-2 while demonstrating improved pharmacokinetic properties, with compound 2b achieving an AUC₂₄ₕ of 41.57 μg∙h/mL and an approximate lethal dose >500 mg/kg in rats [1].

Antiviral SARS-CoV-2 2-Aminoquinazolin-4(3H)-one

Best Research and Industrial Application Scenarios for 2-Amino-7-methoxyquinazolin-4(3H)-one


TLR7/8 Dual Agonist Discovery and Lead Optimization Programs

2-Amino-7-methoxyquinazolin-4(3H)-one serves as the direct synthetic precursor for constructing 2,4-diaminoquinazoline-based dual TLR7/8 agonists, a compound class with demonstrated immunomodulatory activity and in vivo tumor suppression [1]. The C2 amino group enables regioselective C4 amination with chiral amino alcohols, giving access to stereochemically defined derivatives where the (R)-isomer confers TLR7/8 selectivity [2]. This application scenario is supported by patent data describing 2,4-diaminoquinazolines as potent dual TLR7/8 agonists with reduced off-target activity, with the target compound serving as the core building block for SAR exploration [1].

Antiviral Quinazolinone Scaffold Derivatization (SARS-CoV-2 and Coronavirus Programs)

Programs targeting coronavirus inhibition can utilize 2-amino-7-methoxyquinazolin-4(3H)-one as a functionalized scaffold building upon the validated submicromolar antiviral potency (IC₅₀ = 0.23 μM) of the parent 2-aminoquinazolin-4(3H)-one core [1]. The 7-methoxy group provides a modular handle for late-stage demethylation to a 7-hydroxy derivative using PhSH/K₂CO₃ in NMP at 195 °C, enabling further O-functionalization for pharmacokinetic optimization [2]. This is directly relevant to programs pursuing N-substituted quinazolinone derivatives with improved AUC and microsomal stability, as demonstrated by compound 2b (AUC₂₄ₕ = 41.57 μg∙h/mL) [1].

Quinazolinone-Focused Chemical Library Synthesis and Fragment-Based Drug Discovery

The 2-amino-7-methoxyquinazolin-4(3H)-one scaffold has been validated through fragment-based approaches leading to the discovery of optimized inhibitors of plasmepsins (antimalarial targets) [1]. Its fused bicyclic core with three differentiated functional handles (C2-NH₂, C4-carbonyl, C7-OCH₃) enables parallel derivatization strategies for generating diverse screening libraries. The scaffold is synthetically accessible via one-pot condensation reactions using in situ amine generation with ammonia as the amine source, forming four new C–N bonds in good to excellent yields [2], making it suitable for both medicinal chemistry SAR campaigns and combinatorial library production.

Pharmaceutical Intermediate Procurement for cGMP and ISO-Certified Synthesis Programs

With commercially guaranteed purity of 98% (NLT) from ISO-certified suppliers [1], 2-amino-7-methoxyquinazolin-4(3H)-one meets the quality specifications required for pharmaceutical intermediate procurement in regulated environments. The compound's defined physicochemical profile (LogP = 1.48, PSA = 76.7 Ų, MW = 191.19 g/mol) [2] supports consistent lot-to-lot characterization and simplifies analytical method development for impurity profiling — a critical consideration when selecting building blocks for multi-kilogram scale-up in early-phase API synthesis programs.

Quote Request

Request a Quote for 2-amino-7-methoxyquinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.